molecular formula C15H28N2O2 B1171250 tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate CAS No. 189333-51-5

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate

Cat. No.: B1171250
CAS No.: 189333-51-5
M. Wt: 268.39 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with various reagents under specific conditions. For example, one method involves the use of wet palladium on carbon (Pd/C) as a catalyst in a tetrahydrofuran (THF) solution under an argon atmosphere. The reaction is stirred at 40°C for 40 hours under 45 psi of hydrogen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on carbon (Pd/C), hydrogen gas, and tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with Pd/C and hydrogen gas yields this compound .

Scientific Research Applications

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It is used in the development of new therapeutic agents.

    Industry: It is used in the production of various chemical products.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate include:

Uniqueness

This compound is unique due to its specific molecular structure, which includes a spirocyclic framework. This structure imparts unique chemical and physical properties, making it valuable for various research applications.

Biological Activity

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate (CAS No. 189333-51-5) is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H28N2O2
Molecular Weight: 268.40 g/mol
CAS Number: 189333-51-5
Purity: Typically greater than 98% in commercial preparations
Storage Conditions: Should be kept in a dark place at temperatures between 2-8°C to maintain stability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of neurological and metabolic disorders.

  • Neuropeptide Y (NPY) Antagonism:
    • Compounds structurally related to diazaspiro derivatives have demonstrated antagonistic activity against neuropeptide Y receptors, which are implicated in obesity and metabolic disorders. This antagonism may lead to reduced appetite and improved metabolic profiles .
  • Inhibition of Enzymatic Activity:
    • Similar compounds have shown potential in inhibiting key enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC). This inhibition can result in decreased lipogenesis and may be beneficial for weight management and metabolic health .

Pharmacological Studies

Research on related diazaspiro compounds has provided insights into their pharmacological profiles:

Study Focus Findings
Obesity Treatment Inhibition of ACC1/ACC2 was linked to weight loss in animal models; IC50 values reported as low as 14 nM for hACC1 and 3 nM for hACC2 .
Pain Management Compounds showed efficacy in pain models by modulating neuropeptide signaling pathways .
Cardiovascular Effects Some diazaspiro compounds exhibited protective effects against cardiovascular diseases through NPY antagonism .

Case Studies

Several studies have explored the efficacy of related compounds in clinical or preclinical settings:

  • Study on ACC Inhibition:
    • A study by Pfizer Inc. reported that a diazaspiro compound demonstrated dual inhibition of ACC1 and ACC2, with significant reductions in sebum triglyceride content observed in human trials .
  • NPY Antagonism Study:
    • Research involving insect cell models showed that certain diazaspiro derivatives could effectively bind to NPY receptors with IC50 values less than 500 nM, indicating potential therapeutic applications for obesity and related disorders .

Properties

IUPAC Name

tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)12-17-10-6-15(7-11-17)4-8-16-9-5-15/h16H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVFAJIHKRMQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 9.3 g (25.9 mmol) of the compound from Step E in 400 ml dry ethanol were added 1.5 ml acetic acid and 0.7 g Pd(II) hydroxide. The mixture was filled into an autoclave and hydrogenated at 50 atm and 50° C. for 18 h. The solvent was removed under reduced pressure, and the residue was stirred with saturated aqueous sodium bicarbonate solution. It was extracted five times with 100 ml tert.-butylmethylether followed by three extractions with 100 ml dichloromethane. The extracts were dried over sodium sulfate and concentrated in vacuo, separately. The first extract contained a mixture of compounds, whereas the pure title intermediate was obtaind from the following.
Name
compound
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(II) hydroxide
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.